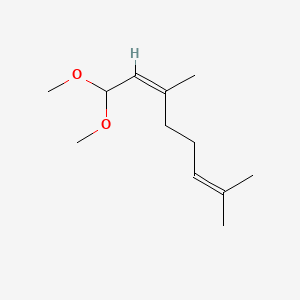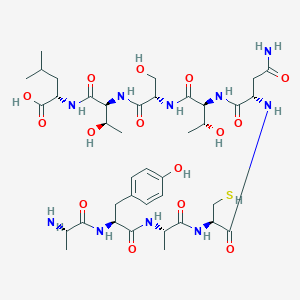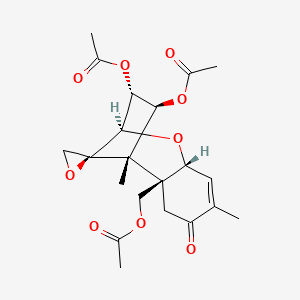
7-Deoxynivalenol triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Deoxynivalenol triacetate is a mycotoxin produced by certain species of Fusarium fungiThis compound is primarily found in contaminated cereal grains and poses significant health risks due to its toxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deoxynivalenol triacetate typically involves the acetylation of deoxynivalenol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the efficient conversion of deoxynivalenol to its triacetate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the concentration of the compound and to minimize contamination .
Analyse Des Réactions Chimiques
Types of Reactions
7-Deoxynivalenol triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more toxic derivatives.
Reduction: This reaction can convert the compound back to its parent form, deoxynivalenol.
Substitution: This reaction involves the replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Formation of more toxic derivatives.
Reduction: Formation of deoxynivalenol.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
7-Deoxynivalenol triacetate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of mycotoxins.
Biology: Used to study the effects of mycotoxins on cellular processes.
Medicine: Investigated for its potential role in causing diseases and its mechanism of toxicity.
Industry: Used in the development of detection methods for mycotoxins in food and feed
Mécanisme D'action
The mechanism of action of 7-Deoxynivalenol triacetate involves the inhibition of protein synthesis by binding to the ribosome. This leads to ribotoxic stress, which disrupts cellular processes such as macromolecule synthesis, cell signaling, differentiation, proliferation, and cell death. The compound also induces the expression of proinflammatory genes and promotes apoptosis in leukocytes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxynivalenol: The parent compound, known for its emetic effects.
3-Acetyldeoxynivalenol: Another acetylated derivative with similar toxic properties.
15-Acetyldeoxynivalenol: Another acetylated derivative with similar toxic properties.
Uniqueness
7-Deoxynivalenol triacetate is unique due to its specific acetylation pattern, which affects its toxicity and interaction with biological systems. Its distinct chemical structure allows for specific studies on the effects of acetylation on mycotoxin behavior and toxicity .
Propriétés
Numéro CAS |
1930-11-6 |
|---|---|
Formule moléculaire |
C21H26O9 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
[(1S,2R,7R,9R,10R,11S,12S)-10,11-diacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C21H26O9/c1-10-6-15-20(7-14(10)25,8-26-11(2)22)19(5)17(29-13(4)24)16(28-12(3)23)18(30-15)21(19)9-27-21/h6,15-18H,7-9H2,1-5H3/t15-,16-,17-,18-,19-,20-,21+/m1/s1 |
Clé InChI |
DBXKOXMQDLHFME-SUZJGXHKSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@](CC1=O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
SMILES canonique |
CC1=CC2C(CC1=O)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


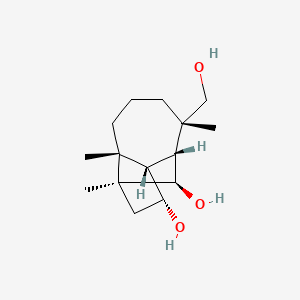
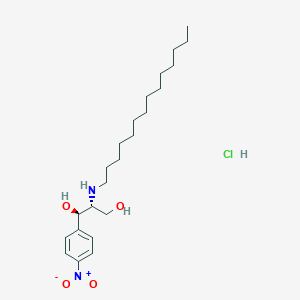
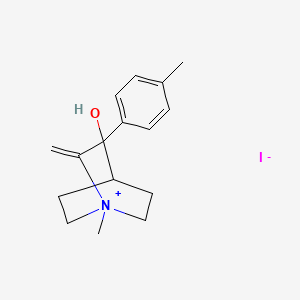

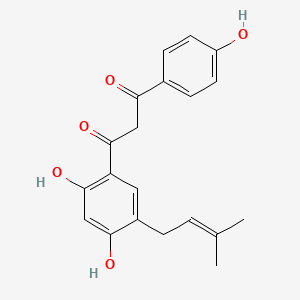
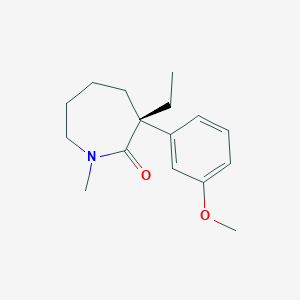


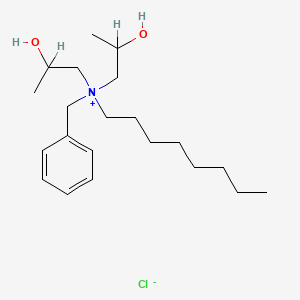
![1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene](/img/structure/B12774245.png)
